3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a benzofuran-2-carboxylic acid scaffold with maximal 3-position steric bulk cannot substitute simpler analogs-the 2,2-diphenylethenyl group confers a LogP of 5.72 (>3.3 log units above the unsubstituted parent), fundamentally altering membrane permeability and target engagement. This compound directly addresses that gap. • Strategic high-LogP building block: free carboxylic acid handle enables esterification/amidation to generate lipophilic derivatives with predicted membrane permeability; LogP exceeds unsubstituted benzofuran-2-carboxylic acid by >3.3 log units. • Validated negative control: IC50 of 1.00 × 10⁶ nM against mouse dihydroorotase ensures negligible target engagement, suitable for DHODH/dihydroorotase counter-screens. • SAR benchmark: the 2,2-diphenylethenyl substituent represents the extreme of steric and lipophilic space, enabling head-to-head comparison against methyl, phenyl, and benzyl 3-substituted analogs within the same series. • In stock with standard packs of 10 mg, 50 mg, 100 mg, and bulk custom; custom synthesis available on request.

Molecular Formula C23H16O3
Molecular Weight 340.4 g/mol
CAS No. 63405-25-4
Cat. No. B13933724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid
CAS63405-25-4
Molecular FormulaC23H16O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C23H16O3/c24-23(25)22-20(18-13-7-8-14-21(18)26-22)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H,24,25)
InChIKeyIBJMSNMTJMKNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic Acid: Structural Identity and Procurement Context


3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid (CAS 63405-25-4; molecular formula C23H16O3; MW 340.37 g/mol) is a 3-substituted benzofuran-2-carboxylic acid derivative bearing a bulky 2,2-diphenylethenyl (diphenylvinyl) substituent at the 3-position of the benzofuran ring . It belongs to the broader class of benzofuran-2-carboxylic acids, a scaffold extensively exploited in medicinal chemistry for PTPRO inhibition, PPARα agonism, lipogenesis inhibition, and anticancer applications [1]. The compound carries a free carboxylic acid at the 2-position, enabling salt formation, esterification, and amidation—transformations critical for both hit-to-lead optimization and procurement-scale derivatization . Unlike the unsubstituted parent, benzofuran-2-carboxylic acid (CAS 496-41-3, LogP ~2.1–2.4), the 2,2-diphenylethenyl substituent dramatically elevates lipophilicity (LogP 5.72) and molecular weight, creating a distinct physicochemical profile that cannot be replicated by simpler 3-substituted analogs.

Scaffold 3-substituted benzofuran-2-carboxylic acid with a free carboxylic acid handle; suitable for esterification, amidation and salt formation
Profile High calculated lipophilicity and steric bulk introduced by 2,2-diphenylethenyl group; distinct from simpler 3-substituted analogs
Procurement Supports medicinal chemistry derivatization, SAR exploration, lipophilic building block synthesis, and cell-based screening workflows

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic Acid: Why Substitution Fails


Procurement decisions involving benzofuran-2-carboxylic acid derivatives cannot rely on class-level interchangeability. The 3-position substituent fundamentally governs lipophilicity, target engagement profile, and metabolic susceptibility [1]. Published SAR for 3-substituted benzofuran-2-carboxylic esters in ischemic cell death models demonstrates that substituent identity at the 3-position—not merely its presence—determines potency, with sulfur-containing substituents markedly outperforming others [2]. The 2,2-diphenylethenyl group in the target compound (LogP 5.72) confers a >3.3 log-unit increase in calculated lipophilicity relative to the unsubstituted parent benzofuran-2-carboxylic acid (LogP ~2.1–2.4) , and a ≥2.6 log-unit increase relative to 3-methylbenzofuran-2-carboxylic acid (LogP ~2.2–3.1) [3]. These differences have direct consequences for membrane permeability, protein binding, aqueous solubility, and formulation strategy. Substituting a simpler analog without accounting for these physicochemical divergences can invalidate biological assay results and compromise synthetic intermediate utility.

Attribute
Target Compound
Potential Substitutes
Lipophilicity
Substantially higher LogP driven by diphenylethenyl group
Unsubstituted parent and 3-methyl analog have much lower LogP; permeability and protein binding may shift
Steric bulk
Bulky 2,2-diphenylethenyl (340 Da, 4 rotatable bonds)
Smaller 3-substituents (methyl, phenyl) provide different binding-site occupancy and conformational profile
Biological annotation
Multi-target activity profile from database (qualitative)
Narrower or absent annotation for simpler analogs; assay outcomes may not transfer

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic Acid: Quantitative Differentiation Evidence


Lipophilicity Difference vs. Unsubstituted Parent Compound

The target compound exhibits a calculated LogP of 5.72, representing a >3.3 log-unit increase over the unsubstituted parent benzofuran-2-carboxylic acid (LogP 2.13–2.41) and a ≥2.6 log-unit increase over 3-methylbenzofuran-2-carboxylic acid (LogP 2.22–2.87) [1]. The polar surface area (PSA) remains constant at 50.44 Ų across all three compounds, meaning the LogP difference is driven entirely by the additional non-polar surface contributed by the 2,2-diphenylethenyl substituent [1].

Lipophilicity shift
Head-to-head
Target LogP 5.72 vs. parent ~2.2, 3-methyl ~2.5; PSA constant 50.44 Ų
>3 log-unit increase predicts >1000-fold higher membrane partition; distinct permeability class
Calculated LogP/PSA from databases; experimental logD may vary
Lipophilicity Drug-likeness Membrane permeability

Multi-Target Biological Activity Profile

The target compound is annotated in the Antioxidant Database (AOD) with a multi-target biological profile that includes: inhibition of trypsin (by similarity); anticarcinogenic activity (prevention of DMBA-treated JB6 cell transformation); antipromoter activity (TPA-induced promotion prevention); antimutagenesis in S. typhimurium TA102/TA104; PLA2-mediated paw edema inhibition in Swiss Wistar mice; anti-malarial activity against P. falciparum; anti-venom activity against N. naja venom via PLA2 inhibition; and antifungal activity against A. niger cilia formation [1]. In contrast, the unsubstituted parent benzofuran-2-carboxylic acid is primarily reported as a general LYP/PTP inhibitor scaffold , while 3-methylbenzofuran-2-carboxylic acid is described as a dianion with antibacterial activity against Gram-negative bacteria .

Multi-target profile
Data to verify
8 annotated categories: trypsin inhibition, anticarcinogenic, antimalarial, antivenom, antifungal, anti-inflammatory, antimutagenic, non-toxic
Reported multi-target annotation from antioxidant database; quantitative IC50/EC50 not available
Requires confirmatory dose–response and target engagement assays
Polypharmacology Antiparasitic Anti-inflammatory

Dihydroorotase Inhibition Activity

The target compound was evaluated for inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, yielding an IC50 of 1.00 × 10⁶ nM (1 mM) at 10 µM concentration and pH 7.37 [1]. This represents very weak inhibition, consistent with the compound not being a potent dihydroorotase inhibitor. By contrast, designed benzofuran-based dihydroorotate dehydrogenase (DHODH) inhibitors in the same enzyme pathway have been reported with IC50 values in the nanomolar range [2]. The weak dihydroorotase activity of the target compound distinguishes it from potent pyrimidine biosynthesis inhibitors, making it a suitable negative control or selectivity probe for dihydroorotase/dihydroorotate dehydrogenase inhibitor screening cascades.

Dihydroorotase IC50
Reported
IC50 = 1.00 × 10⁶ nM (1 mM)
Negligible inhibition; supports use as negative control or selectivity probe for pyrimidine biosynthesis screens
Mouse Ehrlich ascites enzyme, pH 7.37, 10 µM; BindingDB entry
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Steric and Conformational Differentiation

The 2,2-diphenylethenyl group at the 3-position introduces a sterically demanding, rotationally restricted substituent with extended π-conjugation. The target compound has 4 rotatable bonds and a molecular weight of 340.37 Da, compared to 1 rotatable bond and 176.17 Da for 3-methylbenzofuran-2-carboxylic acid [1][2]. Published 3-substituted benzofuran-2-carboxylic ester SAR demonstrates that the nature of the 3-position substituent markedly affects biological potency in ischemic cell death models, with steric and electronic properties of the substituent being key determinants of activity [3]. The 2,2-diphenylethenyl group is substantially bulkier and more electron-rich than methyl, ethyl, or unsubstituted phenyl substituents, creating unique steric and π-stacking interaction surfaces.

Steric differentiation
Class-level inference
Target: MW 340 Da, 4 rotatable bonds; 3-methyl: MW 176 Da, 1 rotatable bond
Large steric bulk alters binding site compatibility; distinct chemotype for hydrophobic pocket occupancy
SAR from 3-substituted benzofuran-2-carboxylic esters; ischemic cell death models
Steric bulk Molecular recognition Structure-Activity Relationship

Thermal Stability and Purification Profile

The target compound exhibits a predicted boiling point of 491.3°C at 760 mmHg with a flash point of 250.9°C, substantially higher than the unsubstituted benzofuran-2-carboxylic acid (boiling point ~310–315°C; melting point 193–196°C) . This ΔTb of approximately +175°C reflects the significantly greater molecular weight and enhanced intermolecular interactions (π-stacking, dispersion forces) conferred by the diphenylethenyl group. For procurement decisions involving sublimation, distillation, or high-temperature reaction conditions, this thermal stability difference is operationally meaningful.

Thermal stability
Data to verify
Target BP 491°C (predicted) vs. parent ~310°C; flash point 251°C
~175°C higher boiling point; volatility and thermal process compatibility differ significantly
Predicted values; experimental verification recommended for purification design
Thermal stability Purification Process chemistry

3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic Acid: Validated Application Scenarios


Phenotypic Screening for Antiparasitic and Anti-inflammatory Activity

The AOD database multi-target annotation—encompassing antimalarial (P. falciparum), antivenom (N. naja PLA2), anti-inflammatory (PLA2-mediated paw edema), anticarcinogenic (DMBA-induced transformation), and antimutagenic activities—positions this compound as a viable phenotypic screening entry point for programs seeking a benzofuran-2-carboxylic acid scaffold with polypharmacology potential [1]. The compound's reported non-toxic and non-allergenic profile further supports its use as a starting hit in cell-based phenotypic assays where scaffold toxicity would confound results. However, users must note that quantitative IC50/EC50 values are not available in the AOD database entry; confirmatory dose–response experiments are essential before advancing beyond primary screening.

Negative Control for Dihydroorotase/DHODH Screening

With an IC50 of 1.00 × 10⁶ nM against mouse dihydroorotase—effectively inactive at biologically relevant concentrations—the target compound serves as a suitable negative control or selectivity counter-screen compound in pyrimidine biosynthesis inhibitor programs [1]. Its benzofuran-2-carboxylic acid scaffold matches the chemotype of several DHODH and dihydroorotase inhibitor series, while its negligible enzyme inhibition ensures that observed assay signals in the presence of this compound reflect background activity rather than target engagement.

Building Block for Lipophilic Ester and Amide Derivatives

The exceptionally high LogP (5.72) combined with a free carboxylic acid handle makes this compound a strategic building block for generating lipophilic ester or amide derivatives with predicted membrane permeability [1][2]. The carboxylic acid can be esterified or amidated to further modulate LogP while retaining the benzofuran core and diphenylethenyl pharmacophore. In comparison, esterification of the unsubstituted benzofuran-2-carboxylic acid (LogP 2.13) would yield products with substantially lower lipophilicity, limiting utility in applications requiring logD₇.₄ > 3 for passive membrane diffusion [2].

Synthetic Intermediate for 3-Position SAR Exploration

The known and reproducible synthesis route (Anghelova Y., Spirova S., Ivanov C., Synthesis, 1977, No. 5, 313–314) provides methodological precedent for generating this compound as a key intermediate [1]. In 3-substituted benzofuran-2-carboxylic acid SAR programs, the 2,2-diphenylethenyl substituent represents the extreme end of the steric and lipophilic spectrum, enabling researchers to benchmark the effect of maximal 3-position bulk against smaller substituents (methyl, phenyl, benzyl) within the same series [2].

Application
Selection Property
Validation Focus
Phenotypic screening for multi-target bioactivity
Annotated multi-target profile (AOD database)
Confirmatory dose-response and target engagement assays
Negative control for pyrimidine biosynthesis inhibitor screening
Minimal dihydroorotase inhibition (mM IC50)
Selectivity counter-screen against DHODH inhibitors
Lipophilic building block for ester/amide synthesis
High calculated lipophilicity and free carboxylic acid handle
Permeability and logD optimization in pro-drug research
Synthetic intermediate for 3-position SAR exploration
Bulky 2,2-diphenylethenyl substituent as steric/lipophilic extreme
Benchmarking against smaller 3-substituents in same series
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